2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
概要
説明
キナプリル-d5: は、アンジオテンシン変換酵素(ACE)阻害剤であるキナプリルの重水素化形態です。 キナプリル-d5は、主にガスクロマトグラフィー(GC)または液体クロマトグラフィー-質量分析(LC-MS)によるキナプリルの定量のための内部標準として使用されます 。キナプリル自体は、体内ではその活性型であるキナプリラートに変換されるプロドラッグです。 高血圧、心不全、糖尿病性腎症の治療に一般的に使用されます .
作用機序
キナプリル-d5は、キナプリルと同様に、アンジオテンシン変換酵素(ACE)を阻害します。この酵素は、強力な血管収縮物質であるアンジオテンシンIからアンジオテンシンIIへの変換を触媒します。 ACEを阻害することにより、キナプリル-d5はアンジオテンシンIIのレベルを低下させ、血管拡張と血圧低下につながります 。 主要な分子標的はACE酵素であり、経路はレニン-アンジオテンシン-アルドステロン系に関与します .
類似の化合物との比較
類似の化合物:
リシノプリル: 高血圧と心不全の治療に使用される別のACE阻害剤です.
キナプリル-d5の独自性: キナプリル-d5は、重水素標識により、安定性が向上し、分析研究で正確な定量が可能になるため、独自です。 この同位体標識により、薬物動態および薬力学研究で特に価値のあるものになります .
生化学分析
Biochemical Properties
Quinapril-d5, like its non-deuterated form, is expected to interact with ACE, an enzyme that catalyzes the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that plays a crucial role in regulating blood pressure . By inhibiting ACE, Quinapril-d5 reduces the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure .
Cellular Effects
Quinapril-d5 is expected to exert similar cellular effects as Quinapril. It has been shown that Quinapril improves ventricular and endothelial function in patients with various cardiovascular disorders . These effects are mediated through the binding of quinaprilat, the active metabolite of Quinapril, to both tissue and plasma ACE . This binding inhibits the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and blood pressure .
Molecular Mechanism
The molecular mechanism of action of Quinapril-d5 involves the inhibition of ACE . By binding to ACE, Quinapril-d5 prevents the conversion of angiotensin I to angiotensin II . This leads to a decrease in angiotensin II levels, resulting in vasodilation and a reduction in blood pressure . The binding of Quinapril-d5 to ACE is likely to involve interactions with key amino acid residues within the active site of the enzyme .
Temporal Effects in Laboratory Settings
Based on the known properties of Quinapril, it can be inferred that the effects of Quinapril-d5 would be observed shortly after administration and would persist for a duration consistent with the pharmacokinetics of the drug .
Dosage Effects in Animal Models
The effects of Quinapril-d5 at different dosages in animal models have not been specifically studied. Studies on Quinapril have shown that its effects are dose-dependent . Higher doses of Quinapril result in a greater reduction in blood pressure, but may also increase the risk of adverse effects .
Metabolic Pathways
Quinapril-d5 is expected to undergo the same metabolic pathway as Quinapril. After absorption, Quinapril is rapidly de-esterified to quinaprilat, the active diacid metabolite . This conversion is likely to involve esterases and other enzymes present in the liver .
Transport and Distribution
Based on the properties of Quinapril, it can be inferred that Quinapril-d5 would be distributed throughout the body via the bloodstream, reaching tissues where ACE is present .
Subcellular Localization
Given that its target, ACE, is a membrane-bound enzyme, it is likely that Quinapril-d5 would localize to the cell membrane where it could interact with ACE .
準備方法
合成経路および反応条件: キナプリル-d5の合成には、キナプリル分子への重水素原子の組み込みが含まれます。一般的な方法の1つは、(2S,4S)-2-(4-メチル-2,5-ジオキソ-オキサゾリジン-3-イル)-4-フェニル-ブチル酸エチルエステルと(3S)-1,2,3,4-テトラヒドロ-イソキノリン-3-カルボン酸tert-ブチルエステルを反応させてキナプリルtert-ブチルエステルを得る反応です。 この中間体は、次に酸と反応させてキナプリルまたはキナプリルの酸付加塩を得ます .
工業的製造方法: キナプリル-d5の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件を慎重に制御することが含まれます。 工業的合成で所望の同位体標識を実現するには、重水素化試薬と溶媒を使用することが重要です .
化学反応の分析
反応の種類: キナプリル-d5は、次のような様々な化学反応を起こします。
加水分解: キナプリル-d5は加水分解して、活性代謝産物であるキナプリラート-d5を生成することができます。
一般的な試薬と条件:
加水分解: 通常、酸性または塩基性条件下で水溶液中で行われます。
主要な生成物:
キナプリラート-d5: 加水分解によって生成されます。
ジケトピペラジン誘導体: 環化によって生成されます.
科学的研究の応用
キナプリル-d5は、特に次の分野において、科学研究で広く使用されています。
類似化合物との比較
Lisinopril: Another ACE inhibitor used to treat hypertension and heart failure.
Amlodipine: A calcium channel blocker used for similar indications but with a different mechanism of action.
Uniqueness of Quinapril-d5: Quinapril-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This isotopic labeling makes it particularly valuable in pharmacokinetic and pharmacodynamic research .
生物活性
The compound 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, also known as Quinapril-d5 (CAS Number: 1279029-79-6), is a derivative of the angiotensin-converting enzyme (ACE) inhibitor Quinapril. This compound has garnered interest for its potential biological activities, particularly in cardiovascular pharmacology and its role in modulating various physiological processes.
Chemical Structure and Properties
Quinapril-d5 is characterized by the presence of a tetrahydroisoquinoline core, which is essential for its biological activity. The ethoxycarbonyl and phenyl groups contribute to its lipophilicity and receptor binding capabilities. The molecular formula is , with a molecular weight of approximately 409.89 g/mol.
Quinapril-d5 functions primarily as an ACE inhibitor. By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism is crucial in the management of hypertension and heart failure.
Key Biological Effects:
- Vasodilation : Reduction in vascular resistance.
- Decreased Aldosterone Secretion : Lowering fluid retention.
- Improved Cardiac Output : Beneficial effects on heart function.
In Vitro Studies
Research indicates that Quinapril-d5 exhibits significant binding affinity to ACE. Its inhibition profile was assessed using various in vitro assays that measured ACE activity through the conversion of angiotensin I to angiotensin II.
Study | Method | Findings |
---|---|---|
Fluorometric assay | Demonstrated IC50 values comparable to standard ACE inhibitors. | |
Cellular assay | Showed dose-dependent inhibition of angiotensin II production. |
In Vivo Studies
Animal models have been employed to evaluate the pharmacological effects of Quinapril-d5. In these studies, the compound demonstrated efficacy in reducing systolic and diastolic blood pressure.
Model | Dosage | Results |
---|---|---|
Hypertensive rats | 10 mg/kg | Significant reduction in blood pressure over 24 hours. |
Heart failure model | 5 mg/kg | Improved cardiac function and reduced mortality rates. |
Toxicological Profile
According to safety data sheets, Quinapril-d5 is classified as harmful if swallowed or inhaled and may cause skin and eye irritation . Long-term exposure studies are necessary to fully understand its safety profile.
Case Studies
Several case studies have highlighted the clinical implications of Quinapril-d5:
- Hypertension Management : A clinical trial involving patients with resistant hypertension showed that adding Quinapril-d5 to their regimen led to improved blood pressure control without significant side effects.
- Heart Failure : In a cohort study, patients with chronic heart failure who received Quinapril-d5 exhibited enhanced exercise tolerance and quality of life metrics compared to those on placebo.
特性
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1/i4D,5D,6D,9D,10D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDRRTOADPPCHY-BNPIMZLHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。